molecular formula C26H32N2O4 B11623977 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11623977
M. Wt: 436.5 g/mol
InChI Key: XRIIFCSQGBMMKX-ZNTNEXAZSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, which is a versatile scaffold in medicinal chemistry due to its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of Substituents: The dimethylaminoethyl group, hydroxy group, and benzoyl groups are introduced through nucleophilic substitution, reduction, and acylation reactions, respectively.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Optimization of Reaction Conditions: To maximize yield and minimize by-products, reaction conditions such as temperature, pressure, and solvent choice are carefully optimized.

    Scale-Up Processes: Techniques such as continuous flow chemistry may be employed to scale up the production from laboratory to industrial scale.

    Purification: Advanced purification techniques, including chromatography and crystallization, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its ability to interact with active sites.

    Receptor Binding: May act as a ligand for certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agent: Investigated for its potential therapeutic effects in various medical conditions.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of other chemicals and compounds.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propoxybenzoyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-6-15-32-21-12-11-20(16-18(21)3)24(29)22-23(19-9-7-17(2)8-10-19)28(14-13-27(4)5)26(31)25(22)30/h7-12,16,23,29H,6,13-15H2,1-5H3/b24-22+

InChI Key

XRIIFCSQGBMMKX-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C)O)C

Origin of Product

United States

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